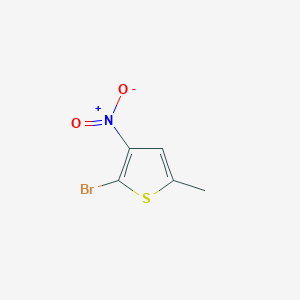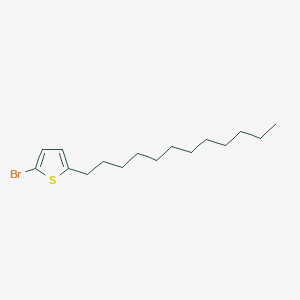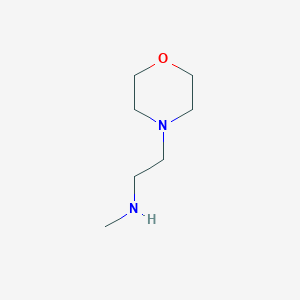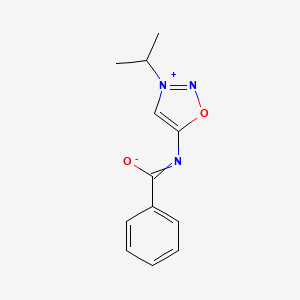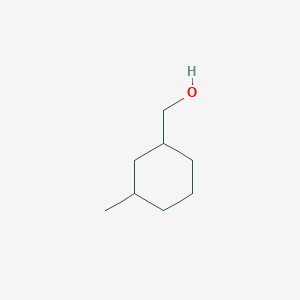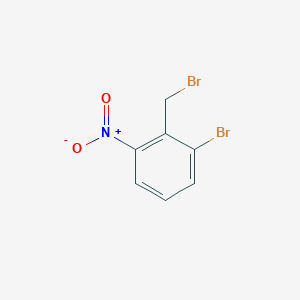
1-Bromo-3-(2,2-dimethoxyethoxy)benzene
Overview
Description
1-Bromo-3-(2,2-dimethoxyethoxy)benzene, also known as 1-bromo-3-(2,2-dimethoxyethoxy)benzene or BDEB, is an organic compound with a wide range of uses in scientific research and laboratory experiments. BDEB is an aromatic compound that is used as a reagent in organic syntheses and as a catalyst in various chemical reactions. It is also used in the production of pharmaceuticals, agrochemicals, and other chemicals. BDEB is a highly versatile compound that has many applications in the laboratory, from synthesizing new compounds to studying the mechanism of action of existing compounds.
Scientific Research Applications
Synthesis of Polysubstituted Benzenes
1-Bromo-3-(2,2-dimethoxyethoxy)benzene: can be used as an intermediate in the synthesis of polysubstituted benzenes. This compound can undergo further functionalization through electrophilic aromatic substitution reactions, where the presence of the methoxyethoxy group can influence the positioning of additional substituents on the benzene ring .
Analytical Chemistry
In analytical chemistry, 1-Bromo-3-(2,2-dimethoxyethoxy)benzene can be used as a standard or reagent in mass spectrometry to help identify or quantify other substances. Its unique mass fragmentation pattern can assist in the analysis of complex mixtures .
properties
IUPAC Name |
1-bromo-3-(2,2-dimethoxyethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3/c1-12-10(13-2)7-14-9-5-3-4-8(11)6-9/h3-6,10H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZQTFFAPPXGDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(COC1=CC(=CC=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569308 | |
| Record name | 1-Bromo-3-(2,2-dimethoxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(2,2-dimethoxyethoxy)benzene | |
CAS RN |
62810-43-9 | |
| Record name | 1-Bromo-3-(2,2-dimethoxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

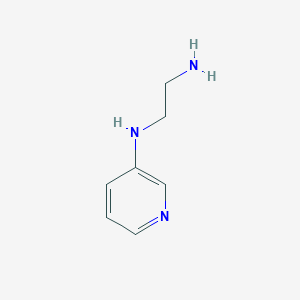
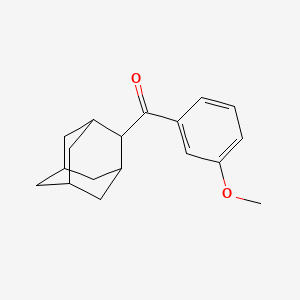
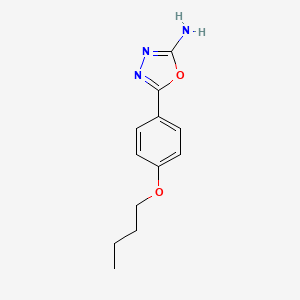
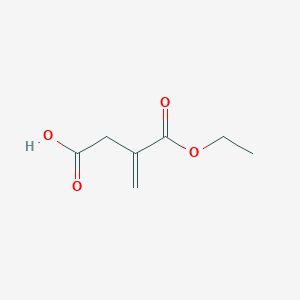
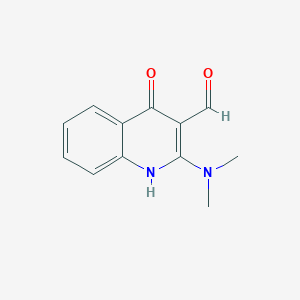
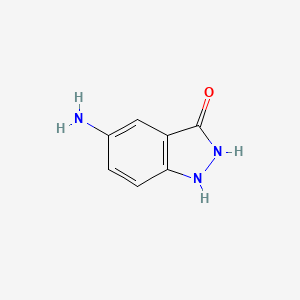
![2-[Benzyl(phenyl)amino]acetic acid](/img/structure/B1283363.png)
